6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one

Catalog No.
S12578853
CAS No.
M.F
C17H17NO5
M. Wt
315.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofu...

Product Name

6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one

IUPAC Name

6,7-dimethoxy-3-(3-methoxyanilino)-3H-2-benzofuran-1-one

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

InChI

InChI=1S/C17H17NO5/c1-20-11-6-4-5-10(9-11)18-16-12-7-8-13(21-2)15(22-3)14(12)17(19)23-16/h4-9,16,18H,1-3H3

InChI Key

UKAHHMWCBPXQRW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC(=CC=C3)OC)OC

6,7-Dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one is a complex organic compound characterized by its unique benzofuran structure. This compound contains a benzofuran moiety substituted with methoxy groups at the 6 and 7 positions, and an amino group linked to a methoxyphenyl group at the 3 position. The molecular formula for this compound is C15H15NO4C_{15}H_{15}NO_4, and its molecular weight is approximately 273.29 g/mol. The presence of multiple functional groups contributes to its diverse chemical properties and potential biological activities.

The reactivity of 6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one can be attributed to its functional groups. Key types of reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further derivatization.
  • Electrophilic Aromatic Substitution: The methoxy groups on the aromatic rings can direct electrophiles to specific positions on the ring, facilitating various substitution reactions.
  • Condensation Reactions: The presence of hydroxyl or amino groups can lead to condensation reactions with aldehydes or ketones.

Research indicates that compounds similar to 6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one exhibit significant biological activities, including:

  • Antioxidant Properties: Compounds with benzofuran structures often show potential in scavenging free radicals and reducing oxidative stress.
  • Anticancer Activity: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
  • Anti-inflammatory Effects: Certain analogs have been reported to inhibit inflammatory pathways, indicating their usefulness in treating inflammatory diseases.

The synthesis of 6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one typically involves several steps:

  • Formation of Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Methoxylation: The introduction of methoxy groups can be performed using methylating agents like dimethyl sulfate or methyl iodide in the presence of bases.
  • Amination: The final step involves the introduction of the amino group from a suitable amine precursor, which may require activation of the benzofuran system to facilitate substitution.

6,7-Dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it could serve as a lead compound in drug discovery for cancer or anti-inflammatory therapies.
  • Chemical Research: It may be used as a building block in organic synthesis for developing more complex molecules.
  • Material Science: Its unique properties might find applications in developing new materials with specific electronic or optical characteristics.

Interaction studies involving 6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one focus on its binding affinity with various biological targets:

  • Receptor Binding: Investigations into how this compound interacts with specific receptors (e.g., serotonin or dopamine receptors) can provide insights into its pharmacological profile.
  • Enzyme Inhibition: Studies may also assess its ability to inhibit key enzymes involved in disease processes, such as cyclooxygenases or lipoxygenases.

Several compounds share structural similarities with 6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
5-MethoxybenzofuranMethoxy substitution on benzofuranAntioxidant
6-MethoxynaphthaleneNaphthalene ring with methoxyAnticancer
4-MethoxyanilineAniline derivative with methoxyAnti-inflammatory

Uniqueness

The uniqueness of 6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one lies in its specific combination of functional groups and structural features that may confer distinct biological activities not observed in the similar compounds listed above. Its dual methoxy substitutions and amino linkage provide opportunities for targeted interactions within biological systems.

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

315.11067264 g/mol

Monoisotopic Mass

315.11067264 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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